Ethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4-methylthiazole-5-carboxylate
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Overview
Description
Ethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4-methylthiazole-5-carboxylate is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound features a thiazole ring, a piperidine moiety, and a sulfonamide group, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4-methylthiazole-5-carboxylate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Introduction of the Piperidine Moiety: The piperidine ring is introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an electrophilic intermediate.
Sulfonamide Formation: The sulfonamide group is formed by reacting a sulfonyl chloride with an amine, in this case, the piperidine derivative.
Amidation: The final step involves the coupling of the thiazole carboxylate with the sulfonamide intermediate using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) to form the desired amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the piperidine moiety, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the sulfonamide group or the thiazole ring, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide group or the benzamido moiety, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Amines, thiols, under basic or neutral conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, Ethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4-methylthiazole-5-carboxylate is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could act as an inhibitor of certain enzymes or receptors, making it a potential lead compound for the development of new drugs.
Industry
In the industrial sector, this compound could be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals. Its synthesis and applications are of interest for the development of new materials and products.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound may act as an inhibitor or modulator. The exact pathways and interactions depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Ethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxylate
Uniqueness
Ethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4-methylthiazole-5-carboxylate is unique due to its specific combination of functional groups and ring structures. This uniqueness allows it to interact with biological targets in ways that similar compounds may not, providing distinct advantages in certain applications.
Properties
IUPAC Name |
ethyl 2-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O5S2/c1-5-29-20(26)18-15(4)22-21(30-18)23-19(25)16-6-8-17(9-7-16)31(27,28)24-11-13(2)10-14(3)12-24/h6-9,13-14H,5,10-12H2,1-4H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPIJYJLNVHWOSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CC(CC(C3)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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